2-Hydroxy-4-pyridinecarboxaldehyde
CAS No.: 188554-13-4
Cat. No.: VC21090467
Molecular Formula: C6H5NO2
Molecular Weight: 123.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 188554-13-4 |
---|---|
Molecular Formula | C6H5NO2 |
Molecular Weight | 123.11 g/mol |
IUPAC Name | 2-oxo-1H-pyridine-4-carbaldehyde |
Standard InChI | InChI=1S/C6H5NO2/c8-4-5-1-2-7-6(9)3-5/h1-4H,(H,7,9) |
Standard InChI Key | IDDXMCNSHNXTRS-UHFFFAOYSA-N |
SMILES | C1=CNC(=O)C=C1C=O |
Canonical SMILES | C1=CNC(=O)C=C1C=O |
Introduction
Chemical Identity and Structure
2-Hydroxy-4-pyridinecarboxaldehyde, also known as 2-oxo-1H-pyridine-4-carbaldehyde, is characterized by its pyridine core with strategically positioned functional groups. The compound exists in two tautomeric forms, with the 2-hydroxy form and the 2-oxo form being in equilibrium under normal conditions.
Basic Identification Information
The compound is identified by several key parameters that distinguish it from related structures:
Parameter | Value |
---|---|
CAS Number | 188554-13-4 |
Molecular Formula | C₆H₅NO₂ |
Molecular Weight | 123.10900 |
Synonyms | 2-oxo-1H-pyridine-4-carbaldehyde, 2-Hydroxy-4-pyridinecarboxaldehyde |
Appearance | Solid/crystalline substance |
This heterocyclic compound features both a hydroxyl group at the 2-position and an aldehyde group at the 4-position of the pyridine ring, creating a multifunctional chemical entity with diverse reactivity patterns .
Structural Characteristics
The structural arrangement of 2-Hydroxy-4-pyridinecarboxaldehyde contributes significantly to its chemical behavior. The pyridine ring provides an electron-deficient aromatic system, while the hydroxyl group at position 2 can engage in hydrogen bonding. The aldehyde group at position 4 serves as an electrophilic center, making the compound reactive toward nucleophiles .
Physical and Chemical Properties
Understanding the physical and chemical properties of 2-Hydroxy-4-pyridinecarboxaldehyde is essential for its applications in various fields and for developing appropriate handling protocols.
Physical Properties
The compound exhibits specific physical characteristics that define its behavior under various conditions:
Property | Value |
---|---|
Physical State | Solid/crystalline at room temperature |
Density | 1.365 g/cm³ |
Boiling Point | 333.7°C at 760 mmHg |
Flash Point | 175.1°C |
Solubility | Soluble in polar solvents (water, alcohols) |
Melting Point | Not available in current data |
The relatively high boiling and flash points indicate thermal stability, while the density is typical for organic compounds with similar structures .
Chemical Reactivity
2-Hydroxy-4-pyridinecarboxaldehyde demonstrates chemical behaviors characteristic of both its functional groups:
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Aldehyde Reactivity: The aldehyde group readily participates in nucleophilic addition reactions, making it useful for various condensation reactions in organic synthesis .
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Hydroxyl Group Interactions: The hydroxyl functionality can engage in hydrogen bonding, affecting solubility and intermolecular interactions. It can also participate in esterification and other transformations typical of alcohols .
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Tautomerization: The compound can exist in a tautomeric equilibrium between the 2-hydroxy form and the 2-oxo form, which influences its reactivity in different chemical environments .
Applications and Research Significance
2-Hydroxy-4-pyridinecarboxaldehyde has multiple applications across scientific disciplines, particularly in medicinal chemistry and organic synthesis.
Medicinal Chemistry Applications
The compound's structure makes it valuable in medicinal chemistry for several reasons:
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Scaffold for Drug Development: The pyridine core with hydroxyl and aldehyde functionalities provides a versatile scaffold for developing bioactive compounds .
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Potential for Derivatization: The reactive functional groups allow for easy modification to create libraries of compounds for structure-activity relationship studies in drug discovery.
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Hydrogen Bonding Capabilities: The hydroxyl group can form hydrogen bonds with biological targets, potentially enhancing binding affinity and specificity in drug-target interactions .
Organic Synthesis Applications
In synthetic organic chemistry, 2-Hydroxy-4-pyridinecarboxaldehyde serves as a valuable building block:
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Precursor for Complex Heterocycles: The compound can be used to construct more complex heterocyclic systems with potential biological activities.
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Condensation Reactions: The aldehyde group readily participates in condensation reactions with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and related derivatives .
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Functionality for Cross-Coupling: The hydroxyl group can be converted to other functional groups, facilitating cross-coupling reactions and other transformations.
Related Research Findings
Research on related compounds provides context for understanding the potential significance of 2-Hydroxy-4-pyridinecarboxaldehyde:
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Pyridinone Derivatives: 4-Hydroxy-2-pyridinone derivatives have shown promising antioxidant and anticancer activities against mammary gland breast cancer (MCF-7) and human prostate cancer (PC-3) .
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Structural Analogs: Compounds with similar structural features have been investigated for their biological activities, suggesting potential directions for research with 2-Hydroxy-4-pyridinecarboxaldehyde itself .
Hazard Type | Description |
---|---|
Ingestion | Harmful if swallowed (H302) |
Skin Contact | May cause allergic skin reaction (H317) |
Eye Contact | Causes serious eye irritation (H319) |
Inhalation | Harmful if inhaled |
These hazards necessitate appropriate safety measures during handling and storage .
Comparative Analysis with Related Compounds
Understanding how 2-Hydroxy-4-pyridinecarboxaldehyde relates to similar compounds provides valuable context for its properties and applications.
Comparison with Isomeric and Related Compounds
Several related compounds show interesting structural and property differences:
Compound | CAS Number | Molecular Weight | Boiling Point | Key Differences |
---|---|---|---|---|
2-Hydroxy-4-pyridinecarboxaldehyde | 188554-13-4 | 123.11 | 333.7°C | Subject compound |
3-Hydroxypyridine-4-carboxaldehyde | 1849-54-3 | 123.11 | 323.8°C | Hydroxyl at position 3 instead of 2 |
2-Chloro-5-hydroxy-4-pyridinecarboxaldehyde | 1060804-53-6 | 157.55 | Not available | Contains chlorine at position 2 and hydroxyl at position 5 |
2-Pyridinecarboxaldehyde | 1121-60-4 | 107.11 | Not available | Lacks hydroxyl group |
The positional isomer 3-Hydroxypyridine-4-carboxaldehyde shows similar physical properties but may exhibit different reactivity patterns due to the altered hydroxyl position . The chlorinated derivative 2-Chloro-5-hydroxy-4-pyridinecarboxaldehyde represents a more complex substitution pattern with potentially different electronic properties .
Future Research Directions
Several promising research avenues exist for 2-Hydroxy-4-pyridinecarboxaldehyde based on current scientific understanding.
Medicinal Chemistry Opportunities
The compound shows potential for development in several therapeutic areas:
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Anti-cancer Research: Given the activity of related pyridinone derivatives against cancer cell lines, 2-Hydroxy-4-pyridinecarboxaldehyde could serve as a starting point for developing novel anti-cancer agents .
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Biological Activity Screening: Comprehensive screening against various biological targets could reveal unexpected activities worth pursuing.
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Structure Optimization: Systematic modification of the basic structure could lead to compounds with enhanced biological activities and improved pharmacokinetic properties.
Synthetic Methodology Development
The unique functionalization pattern of 2-Hydroxy-4-pyridinecarboxaldehyde presents opportunities for developing new synthetic methods:
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Regioselective Functionalization: Development of methods for selective modification of specific positions on the pyridine ring.
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Green Chemistry Approaches: Exploring environmentally friendly synthetic routes to prepare the compound and its derivatives.
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Catalytic Applications: Investigation of potential catalytic properties in various organic transformations.
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